4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride
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Overview
Description
4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of 4-hydroxy-1-piperidinecarboxylic acid with propyl halides in the presence of a base, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving piperidine derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The piperidine ring may also interact with receptors and other biomolecules, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-piperidinecarboxylic acid
- 1-Propyl-4-piperidinecarboxylic acid
- 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid
Uniqueness
4-Hydroxy-1-propyl-4-piperidinecarboxylic acid hydrochloride is unique due to the presence of both hydroxyl and propyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
4-hydroxy-1-propylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-5-10-6-3-9(13,4-7-10)8(11)12;/h13H,2-7H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXSJKAURPACMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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